molecular formula C11H12N2O3S B13986871 Ethyl 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate

Ethyl 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B13986871
M. Wt: 252.29 g/mol
InChI Key: UPTDWOFJWHJJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes a thieno ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate typically involves the condensation of appropriate thieno and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions to form the thieno[2,3-d]pyrimidine core. This intermediate is then subjected to further functionalization to introduce the ethyl ester group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate stands out due to its specific substitution pattern and the presence of both thieno and pyrimidine rings.

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

ethyl 5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C11H12N2O3S/c1-4-16-11(15)8-12-9(14)7-5(2)6(3)17-10(7)13-8/h4H2,1-3H3,(H,12,13,14)

InChI Key

UPTDWOFJWHJJDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=C(S2)C)C)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.